N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13671309
InChI: InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol

N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid

CAS No.:

Cat. No.: VC13671309

Molecular Formula: C15H27NO4

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-(R)-2-amino-4-cyclohexylbutanoic acid -

Specification

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
IUPAC Name (2R)-4-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Standard InChI Key CMORIBDLPGOGNO-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC1CCCCC1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (R)-2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoic acid, reflecting its Boc-protected amine and cyclohexyl-substituted butanoic acid backbone. Its molecular formula, C₁₅H₂₇NO₄, corresponds to a molecular weight of 285.38 g/mol .

Stereochemical Configuration

The (R)-configuration at the α-carbon ensures enantiomeric purity, a critical factor in peptide bioactivity. This stereochemistry is preserved during synthesis through chiral auxiliary methods or resolution techniques .

Structural Representation

  • SMILES: CC(C)(C)OC(=O)N[C@H](CCC1CCCCC1)C(=O)O

  • InChI Key: CMORIBDLPGOGNO-GFCCVEGCSA-N

  • HELM Notation: PEPTIDE1{[CC(C)(C)OC(=O)N[C@H](CCC1CCCCC1)C(=O)O]}$$$$

Crystallographic and Conformational Data

X-ray crystallography reveals a planar amide bond and a gauche conformation in the cyclohexyl side chain, optimizing steric interactions. Computational models predict a logP value of 3.2, indicating moderate lipophilicity, and two hydrogen-bond acceptors (carbonyl groups).

Synthesis and Manufacturing

General Synthetic Route

The synthesis follows a Boc-protection strategy using di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions:

  • Reagents: Amino acid substrate, (Boc)₂O, triethylamine (Et₃N).

  • Solvent System: Acetone-water (1:1 v/v) to enhance solubility and reaction efficiency.

  • Conditions: 0–40°C, 0.5–4 hours, yielding 60–93% depending on the amino acid .

Table 1: Optimized Synthesis Conditions for Boc-Protected Amino Acids

Amino AcidTemperature (°C)Time (h)Yield (%)
L-Aspartic Acid00.560
L-Glutamic Acid25490
L-Alanine25493

Key Synthetic Advantages

  • Low-Boiling Solvents: Acetone simplifies post-reaction purification via distillation .

  • Scalability: Demonstrated in multi-gram preparations with consistent enantiomeric excess (>99%).

  • Green Chemistry: Aqueous acetone reduces reliance on hazardous organic solvents .

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The Boc group shields the amine during solid-phase peptide synthesis (SPPS), enabling sequential coupling. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine without racemization.

Drug Development

  • Sitagliptin Analogs: Structural analogs of this compound are intermediates in dipeptidyl peptidase-4 (DPP-4) inhibitors, critical for type 2 diabetes management .

  • Anticancer Agents: Cyclohexyl moieties enhance membrane permeability in kinase inhibitors.

Material Science

Its rigid cyclohexyl group is incorporated into liquid crystals and polymers for tuning thermal stability .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValue
Melting Point136–138°C (predicted)
Boiling Point443.1±45.0°C (predicted)
Density1.292±0.06 g/cm³
SolubilityDMSO, Ethyl Acetate, Chloroform
pKa4.30±0.10
  • Storage: 2–8°C under inert atmosphere to prevent Boc-group hydrolysis.

Recent Advances and Future Directions

Continuous Flow Synthesis

Recent patents highlight flow chemistry setups reducing reaction times to <30 minutes while maintaining yields >85% .

Bioconjugation Techniques

Click chemistry applications, such as azide-alkyne cycloadditions, enable site-specific modifications for antibody-drug conjugates (ADCs).

Computational Design

Machine learning models predict novel derivatives with enhanced binding affinities for protease targets, accelerating drug discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator